molecular formula C6H9ClO4S B2404925 2-Chlorosulfonylethyl cyclopropanecarboxylate CAS No. 2309468-96-8

2-Chlorosulfonylethyl cyclopropanecarboxylate

Cat. No.: B2404925
CAS No.: 2309468-96-8
M. Wt: 212.64
InChI Key: XDHNQRIYZLKVJP-UHFFFAOYSA-N
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Description

2-Chlorosulfonylethyl cyclopropanecarboxylate is a versatile compound with significant applications in scientific research and industry. This compound is known for its unique chemical properties, making it a valuable asset in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

The synthesis of 2-Chlorosulfonylethyl cyclopropanecarboxylate typically involves the reaction of chlorosulfonyl isocyanate with alkenes. This reaction can proceed via two primary pathways: a concerted pathway for electron-deficient alkenes and a single electron transfer (SET) pathway for electron-rich alkenes . The reaction conditions often include low temperatures to favor the formation of a charge transfer complex, enhancing the efficiency of the reaction .

Chemical Reactions Analysis

2-Chlorosulfonylethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). .

Scientific Research Applications

2-Chlorosulfonylethyl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is investigated for its potential as a biochemical probe.

    Medicine: It is being explored as a lead compound for developing novel anticancer and anti-inflammatory drugs.

    Industry: Its unique properties make it suitable for use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Chlorosulfonylethyl cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-Chlorosulfonylethyl cyclopropanecarboxylate stands out due to its unique combination of chemical properties and versatility. Similar compounds include:

  • 2-Chloroethanesulfonyl chloride
  • Cyclopropanecarboxylic acid derivatives These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chlorosulfonylethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-12(9,10)4-3-11-6(8)5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNQRIYZLKVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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